2-Chloro-3-methylbenzyl alcohol chemical structure and weight
2-Chloro-3-methylbenzyl alcohol chemical structure and weight
This technical guide provides a rigorous analysis of 2-Chloro-3-methylbenzyl alcohol , a critical intermediate in medicinal chemistry and organic synthesis.[1]
Executive Summary & Chemical Identity
2-Chloro-3-methylbenzyl alcohol (CAS: 61563-27-7) is a trisubstituted benzene derivative serving as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique 1,2,3-substitution pattern introduces specific steric and electronic constraints, making it valuable for optimizing ligand-receptor binding interactions in drug discovery.[1]
Core Chemical Data
| Parameter | Specification |
| Chemical Name | 2-Chloro-3-methylbenzyl alcohol |
| CAS Number | 61563-27-7 |
| Molecular Formula | |
| Molecular Weight | 156.61 g/mol |
| SMILES | Cc1cccc(CO)c1Cl |
| InChI Key | InChI=1S/C8H9ClO/c1-6-4-3-5-7(6)2/h3-5,10H,2H2,1H3 |
| Appearance | White to off-white solid or colorless oil (depending on purity/polymorph) |
| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water.[1][2][3][4] |
Structural Analysis & Physicochemical Profile
Electronic & Steric Environment
The molecule features a benzene ring substituted at the 1, 2, and 3 positions.
-
Position 1 (Hydroxymethyl): Acts as a nucleophilic handle for further functionalization (oxidation, halogenation).[1]
-
Position 2 (Chloro): Provides significant steric bulk and electron-withdrawing inductive effects (-I), influencing the acidity of the benzylic protons and the metabolic stability of the ring.
-
Position 3 (Methyl): Adds lipophilicity and weak electron-donating effects (+I), often used to fill hydrophobic pockets in protein targets.[1]
Calculated Properties (Drug-Likeness)
| Property | Value | Significance |
| cLogP | ~2.3 | Moderate lipophilicity; good membrane permeability.[1] |
| TPSA | 20.23 Ų | Low polar surface area, suggesting high blood-brain barrier (BBB) penetration potential.[1] |
| H-Bond Donors | 1 | Hydroxyl group.[1] |
| H-Bond Acceptors | 1 | Oxygen atom.[1] |
Synthesis & Experimental Protocols
Primary Synthesis Route: Reduction of 2-Chloro-3-methylbenzoic Acid
The most reliable synthesis involves the chemoselective reduction of 2-chloro-3-methylbenzoic acid (CAS 15068-35-6).[1]
Protocol (Self-Validating System)
Reagents: 2-Chloro-3-methylbenzoic acid (1.0 eq), Borane-THF complex (
-
Setup: Flame-dry a round-bottom flask under
atmosphere. -
Dissolution: Dissolve the acid in anhydrous THF (0.5 M concentration).
-
Addition: Cool to 0°C. Add
dropwise over 30 minutes. Validation: Gas evolution ( ) confirms active hydride transfer.[1] -
Reaction: Warm to room temperature and stir for 4–16 hours. Monitor by TLC (eluent: 30% EtOAc/Hexanes).[1][5] Endpoint: Disappearance of the acid spot (
) and appearance of the alcohol ( ). -
Quench: Cool to 0°C. Carefully add MeOH to destroy excess borane.
-
Workup: Concentrate in vacuo, redissolve in EtOAc, wash with saturated
and brine. Dry over .[1]
Visualization of Synthesis Workflow
Figure 1: Synthetic pathway from the benzoic acid precursor to the alcohol and subsequent oxidation.[1]
Characterization (NMR Spectroscopy)[1][5]
To validate the structure, the following NMR signals are diagnostic. The 1,2,3-substitution pattern creates a specific splitting pattern in the aromatic region.
1H NMR (400 MHz, ) Prediction
- 7.10 - 7.30 ppm (m, 3H): Aromatic protons.[1] Expect a complex multiplet or overlapping doublets/triplets due to the asymmetric substitution.
-
4.75 ppm (s, 2H): Benzylic methylene (
).[1] This singlet confirms the reduction of the carbonyl. -
2.40 ppm (s, 3H): Aryl methyl group (
).[1] -
1.80 ppm (br s, 1H): Hydroxyl proton (exchangeable with
).[1]
13C NMR (100 MHz, ) Prediction
-
Signals: Expect 8 unique carbon signals.
-
Key Peaks:
Applications in Drug Development[6]
This molecule acts as a "scaffold locker."[1] The 2-chloro substituent forces the benzyl group and the adjacent ring system to adopt a non-planar conformation due to steric clash with the 3-methyl group and the benzylic position.[1]
Workflow: Scaffold Utilization
Figure 2: Divergent synthesis pathways for medicinal chemistry applications.[1]
Safety & Handling (SDS Summary)
-
Hazards: Skin irritant (H315), Eye irritant (H319).[1]
-
Storage: Store under inert atmosphere (
) at 2–8°C. The benzylic alcohol is prone to slow oxidation to the aldehyde upon air exposure.[1] -
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Cl content).[1]
References
-
ChemicalBook. (n.d.).[1] 2-Chloro-3-methylbenzyl alcohol Product Description and Synthesis. Retrieved from [1]
-
CymitQuimica. (n.d.).[1] 2-Chloro-3-methylbenzyl alcohol CAS 61563-27-7.[1] Retrieved from [1]
-
PubChem. (n.d.).[1] 2-Chloro-3-methylbenzoic acid (Precursor Data). National Library of Medicine.[1] Retrieved from [1]
-
PrepChem. (n.d.). Synthesis of 2-chloro-3-methylbenzaldehyde via Alcohol Intermediate. Retrieved from
